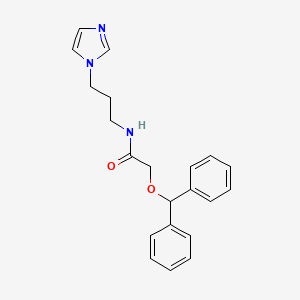
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to a class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.
作用机制
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are often dysregulated in cancer cells. By inhibiting BTK, this compound can block this signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer cell survival and proliferation. This compound has also been shown to have minimal effects on healthy cells, which makes it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone is its selectivity for BTK, which makes it a more targeted and effective treatment for cancer. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects. In addition, this compound is still in the early stages of development, and more research is needed to fully understand its potential as a cancer treatment.
未来方向
There are several future directions for (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone research, including exploring its potential as a combination therapy with other cancer treatments, testing its efficacy in different types of cancer, and investigating its potential for use in personalized medicine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Overall, this compound shows promise as a potential treatment for cancer, and further research is needed to fully explore its potential.
合成方法
The synthesis of (5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone involves several steps, starting with the reaction between tert-butyl acrylate and 2,3-dihydroindole in the presence of a palladium catalyst to form a tert-butyl ester. The ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is then reacted with pyrazin-2-ylmethanone in the presence of a coupling reagent to form this compound.
科学研究应用
(5-Tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and solid tumors. It has been tested in preclinical studies and has shown promising results in inhibiting the growth and proliferation of cancer cells. This compound has also been tested in clinical trials, and the results have shown that it is well-tolerated and has potential as a treatment for cancer.
属性
IUPAC Name |
(5-tert-butyl-2,3-dihydroindol-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-17(2,3)13-4-5-15-12(10-13)6-9-20(15)16(21)14-11-18-7-8-19-14/h4-5,7-8,10-11H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZIRQKWBIAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

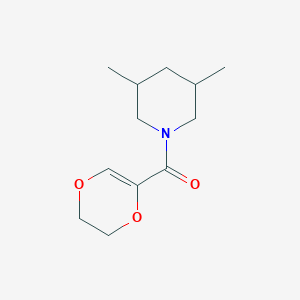

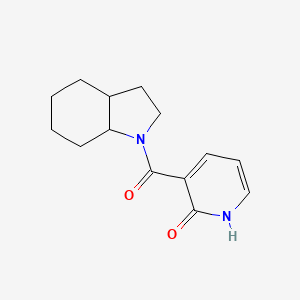
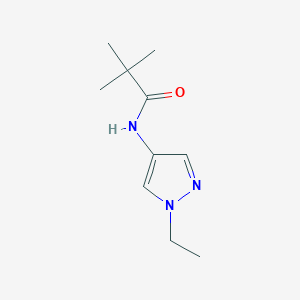
![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
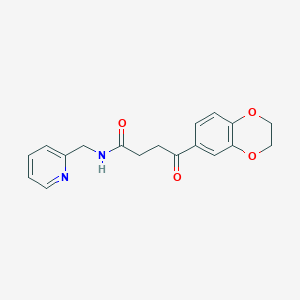


![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
